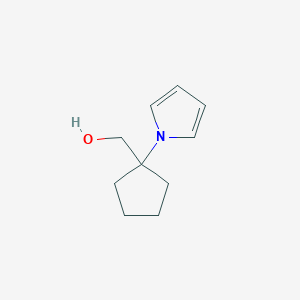

(1-(1H-pyrrol-1-yl)cyclopentyl)methanol

Description

Properties

CAS No. |

1564825-03-1 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1-pyrrol-1-ylcyclopentyl)methanol |

InChI |

InChI=1S/C10H15NO/c12-9-10(5-1-2-6-10)11-7-3-4-8-11/h3-4,7-8,12H,1-2,5-6,9H2 |

InChI Key |

IQJCHTXBBGTFNE-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)(CO)N2C=CC=C2 |

Canonical SMILES |

C1CCC(C1)(CO)N2C=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares (1-(1H-pyrrol-1-yl)cyclopentyl)methanol with three structurally related compounds:

Key Contrasts

Core Structure: The cyclopentane core in the target compound enhances conformational flexibility compared to the rigid aromatic benzene rings in the phenyl analogs .

Substituent Effects :

- Geminal substitution in the target compound may lead to unique stereochemical outcomes during synthetic modifications, unlike the para/ortho substitutions in phenyl analogs.

- Ortho-substituted phenyl derivatives exhibit steric hindrance, reducing solubility and reactivity compared to meta-substituted analogs .

Physicochemical Properties :

- The target compound’s lower molecular weight (165.24 vs. 173.22 g/mol) and aliphatic core suggest higher lipophilicity, favoring membrane permeability in biological systems.

- Pyrazole-containing analogs exhibit higher polarity due to nitrogen-rich heterocycles, enhancing solubility in polar solvents .

Preparation Methods

Pyrrole Attachment to Cyclopentane Ring

A common approach involves the nucleophilic substitution or cyclization reactions where a pyrrole moiety is introduced onto a cyclopentyl precursor. For example, the synthesis of 1-(3-(chloromethyl)cyclopent-3-en-1-yl)-2,5-dimethyl-1H-pyrrole, a closely related intermediate, was achieved by reacting allyl alcohol derivatives with pyrrole under Appel reaction conditions using triphenylphosphine and carbon tetrachloride, yielding the chloromethyl derivative in 81% yield.

Subsequently, this intermediate can be converted to the corresponding amine or alcohol by nucleophilic substitution or reduction.

Representative Experimental Procedure

Analytical Data and Characterization

- NMR Spectroscopy : ^1H NMR and ^13C NMR data confirm the presence of pyrrole protons and cyclopentyl methanol moiety. For example, characteristic chemical shifts for pyrrole protons appear in the 6–7 ppm range, while methylene protons adjacent to hydroxyl groups appear around 3.5–4.5 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the target compound.

- IR Spectroscopy : Hydroxyl group absorption bands typically appear near 3400 cm^-1, and pyrrole NH stretching bands near 3200–3300 cm^-1, supporting successful synthesis.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- The use of mild reducing agents and microwave-assisted reactions improves reaction efficiency and yield.

- Avoiding hazardous reagents such as carbon tetrachloride and hydrazine derivatives is desirable for industrial scalability.

- Purification by flash chromatography and recrystallization ensures high purity of the final product.

- Diastereoselectivity and regioselectivity are influenced by the choice of protecting groups and reaction conditions, as seen in related pyrrole-cyclopentane systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-(1H-pyrrol-1-yl)cyclopentyl)methanol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrrole derivatives followed by functionalization of the cyclopentyl ring. Key steps include:

- Cyclopentyl ring formation : Acid-catalyzed cyclization of precursors like cyclopentene derivatives.

- Pyrrole incorporation : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the pyrrole moiety.

- Hydroxymethylation : Oxidation-reduction sequences or Grignard reactions to introduce the methanol group.

Purity optimization requires chromatography (e.g., flash column) and recrystallization in polar solvents like ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions on the cyclopentyl and pyrrole rings. For example, the pyrrole N–H proton appears as a singlet at δ ~6.8–7.2 ppm, while cyclopentyl protons show multiplet splitting (δ ~1.5–2.5 ppm) .

- IR Spectroscopy : Confirms hydroxyl (O–H stretch at ~3200–3500 cm) and pyrrole ring (C–N stretch at ~1500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO expected m/z = 163.10) .

Q. How is the compound screened for initial biological activity?

- Methodological Answer :

- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination against E. coli or S. aureus), or cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa) .

- Computational prediction : Tools like PASS (Prediction of Activity Spectra for Substances) estimate bioactivity profiles based on structural motifs (e.g., pyrrole’s role in enzyme inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

- Methodological Answer : Thermodynamic analysis (e.g., Gibbs free energy calculations) guides optimal conditions:

- Temperature : 323–343 K minimizes side reactions (e.g., cyclopentyl ring decomposition) .

- Molar ratios : A 3:1 to 4:1 methanol-to-precursor ratio maximizes transesterification efficiency .

- Catalysts : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity and reduce purification steps .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability of the hydroxymethyl group .

- MD simulations : Evaluate dynamic interactions with lipid bilayers, leveraging the cyclopentyl group’s hydrophobicity .

Q. How to resolve contradictory data in biological activity studies?

- Methodological Answer :

- Comparative assays : Test derivatives (e.g., cyclobutyl or cyclohexyl analogs) to isolate structural contributors to activity .

- Dose-response curves : Identify non-linear effects (e.g., hormesis in cytotoxicity assays) .

- Metabolite profiling : LC-MS/MS detects degradation products that may interfere with assays .

Q. What strategies address regioselectivity challenges in functionalizing the pyrrole ring?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the desired position .

- Microwave-assisted synthesis : Enhances kinetic control, favoring formation of the 1H-pyrrol-1-yl isomer over others .

Q. How to analyze byproducts formed during synthesis, and what do they reveal about reaction mechanisms?

- Methodological Answer :

- GC-MS or HPLC-PDA : Identify byproducts like dehydrogenated cyclopentane derivatives or oxidized pyrrole intermediates .

- Mechanistic insight : Byproducts suggest competing pathways (e.g., radical-mediated vs. ionic mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.